molecular formula C14H21ClN2O2 B6208103 ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride CAS No. 2703779-91-1

ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride

Cat. No.: B6208103
CAS No.: 2703779-91-1
M. Wt: 284.8
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride typically involves the reaction of piperazine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the ethyl 2-bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate various physiological processes. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other piperazine derivatives.

Properties

CAS No.

2703779-91-1

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.8

Purity

95

Origin of Product

United States

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